molecular formula C19H18N2O3S2 B2676836 N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide CAS No. 1421514-04-6

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2676836
CAS No.: 1421514-04-6
M. Wt: 386.48
InChI Key: QASDYSJYIOCNCU-UHFFFAOYSA-N
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Description

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide is a high-purity oxalamide-based chemical designed for research and development applications. This compound features a complex molecular structure incorporating dual thiophene rings, a hydroxy group, and a m-tolyl moiety, making it a valuable building block in medicinal chemistry and drug discovery. While specific biological data for this compound is not available, structurally related analogs, particularly those containing the N1,N2-bis(thiophen-2-ylmethyl)oxalamide scaffold and other thiophene-acrylamide derivatives, have shown significant research value as modulators of neuronal receptors . For instance, compounds with similar structures have been investigated for their activity on nicotinic acetylcholine receptors (nAChRs), such as acting as positive allosteric modulators (PAMs) of the α7 nAChR subtype, which is a target of interest for neuropathic pain and other neurological conditions . The presence of the thiophene and aryl groups in its structure suggests potential for interaction with various biological targets, positioning it as a candidate for hit-to-lead optimization in preclinical research. Researchers can utilize this compound as an analytical standard or as a key intermediate in the synthesis of novel molecules for pharmacological screening. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-4-2-5-13(10-12)21-19(24)18(23)20-11-14-7-8-16(26-14)17(22)15-6-3-9-25-15/h2-10,17,22H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASDYSJYIOCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, which can be achieved through methods such as the Paal-Knorr synthesis or the Gewald reaction Common reagents used in these reactions include palladium or nickel catalysts, which facilitate cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : The compound has shown promise in cytotoxicity studies against various cancer cell lines. Research indicates that thiophene derivatives can inhibit cell proliferation, suggesting a mechanism that may involve apoptosis induction in cancer cells.

Materials Science

The unique properties of this compound make it valuable in materials science:

  • Organic Semiconductors : Its thiophene structure is beneficial for the development of organic semiconductors, which are crucial in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in various industrial applications, including sensors and flexible electronics.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

  • Synthesis of Complex Molecules : It can be employed in multi-step reactions to create more complex organic molecules, facilitating the development of new chemical entities with tailored properties.

Case Studies

Several studies have highlighted the biological potential and applications of this compound:

Case Study 1: Anti-Cancer Activity

Research conducted on related thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting similar structures showed IC50 values indicating potent inhibition of cell growth, supporting further investigation into their use as anticancer agents.

Case Study 2: Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. For example, related compounds have shown potent inhibition of tyrosinase, an enzyme critical for melanin biosynthesis. This suggests potential applications in skin-whitening treatments and cosmetic formulations.

Mechanism of Action

The mechanism of action of N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the oxalamide linkage may facilitate hydrogen bonding with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituent Effects on Bioactivity

The oxalamide core is a common pharmacophore in antiviral and antimicrobial agents. Key comparisons include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties / Activities Source Evidence
Target Compound Thiophene-hydroxy-thiophene methyl, m-tolyl ~440 (estimated) Hypothesized antiviral/antimicrobial N/A
Compound 13 Acetylpiperidinyl, thiazol-2-yl, 4-chlorophenyl 478.14 Antiviral (HIV entry inhibition), 90% HPLC [1]
Compound GMC-3 4-Chlorophenyl, isoindoline-dione ~380 (estimated) Antimicrobial (broad-spectrum) [5]
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Methoxy-methylbenzyl, pyridin-2-yl ethyl ~370 (estimated) Food additive (specification) [9]
  • Thiophene vs. Thiazole/Thiazolidinone: The target’s thiophene rings may offer superior planarity for target binding compared to thiazole-based derivatives (e.g., Compound 13), which showed moderate antiviral activity (36–53% yield) . Thiazolidinone-containing analogs (e.g., ) exhibited high yields (53–90%) but focused on non-antiviral applications .
  • m-Tolyl vs. Halogenated Aryl Groups : The m-tolyl group’s electron-donating methyl substituent contrasts with the electron-withdrawing chloro/fluoro groups in GMC-3 and Compound 13 . This difference could modulate solubility and target affinity.
  • Hydroxy-Thiophene vs. Hydroxyethyl Thiazole : The hydroxy-thiophene moiety in the target may enhance hydrogen-bonding interactions compared to hydroxyethyl thiazole derivatives (e.g., Compound 15 , LC-MS m/z 423.27) .

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • Thiophene rings may improve metabolic stability over furan or pyrrolidine derivatives .
    • The m-tolyl group’s moderate electron-donating effect could enhance solubility relative to nitro or chloro substituents .
  • No direct evidence for in vivo efficacy; structural analogs prioritize in vitro antiviral/antimicrobial screens .

Biological Activity

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound notable for its unique structural features, including a thiophene ring system and an oxalamide linkage. This compound has garnered interest in medicinal chemistry and materials science due to its potential therapeutic properties and applications in advanced materials development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.48 g/mol. The compound features distinct functionalities that contribute to its chemical reactivity and biological activity:

PropertyValue
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48 g/mol
Structural FeaturesThiophene rings, oxalamide linkage

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

  • Formation of Thiophene Rings : Achieved through methods such as the Paal-Knorr synthesis or Gewald reaction.
  • Oxalamide Formation : Involves acylation reactions to introduce the oxalamide functional group.

Industrial production may utilize scalable synthetic routes that ensure high yield and purity, incorporating techniques like continuous flow synthesis.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities, particularly in medicinal chemistry:

Anticancer Activity

Research has shown that compounds with similar structural motifs possess significant anticancer properties. The presence of thiophene rings can enhance interactions with biological targets, potentially leading to apoptosis in cancer cells. Specific studies are needed to quantify the anticancer efficacy of this compound against various cancer cell lines.

Antimicrobial Properties

The compound's ability to interact with microbial membranes suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. Further investigations are required to evaluate the specific antimicrobial spectrum and mechanisms involved.

The mechanism of action for this compound may involve:

  • π-π Interactions : The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity.
  • Hydrogen Bonding : The oxalamide linkage may facilitate hydrogen bonding with biological molecules, influencing their function and stability.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activities associated with similar thiophene-containing compounds:

  • Fungicidal Activity : A related study demonstrated that thiophene derivatives exhibited significant fungicidal activity, outperforming standard fungicides (EC50 values lower than 10 mg/L). This suggests a potential for developing new antifungal agents based on the structural framework of this compound .
    CompoundEC50 (mg/L)
    Compound A4.69
    Compound B1.96
    Diflumetorim21.44
  • Anticancer Studies : Compounds with similar functionalities have been tested against various cancer cell lines (e.g., MCF7, HCT116), showing promising results in inhibiting cell proliferation .

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